methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features an amino group and an ethyl-substituted phenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
where R represents the 3-amino-3-(4-ethylphenyl)propanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Lacks the ethyl substitution on the phenyl ring.
Ethyl 3-amino-3-(4-ethylphenyl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-amino-3-(4-methylphenyl)propanoate: Has a methyl substitution instead of an ethyl substitution on the phenyl ring.
Uniqueness: Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate is unique due to the presence of both the amino group and the ethyl-substituted phenyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
AYPDUDDQDAFJQH-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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